![molecular formula C9H14BNO2 B1322475 4-[(Dimethylamino)methyl]phenylboronic acid CAS No. 70799-12-1](/img/structure/B1322475.png)

4-[(Dimethylamino)methyl]phenylboronic acid

Overview

Description

4-[(Dimethylamino)methyl]phenylboronic acid is a compound that belongs to the class of arylboronic acids, which are known for their low toxicity, good thermal stability, compatibility with functional groups, and insensitivity to water and air . These properties make arylboronic acids important intermediates in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the behavior and applications of structurally related compounds.

Synthesis Analysis

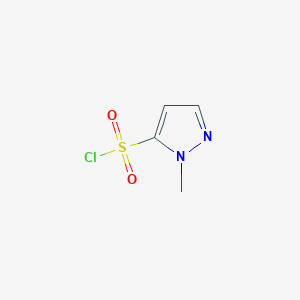

The synthesis of related arylboronic acid compounds typically involves multiple steps, including reduction, acylation, and hydrolysis, as demonstrated in the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid . Another example is the synthesis of a dimeric organogold(I) species from a bis(amino)aryl precursor, which shows the versatility of arylboronic acid derivatives in forming complex structures .

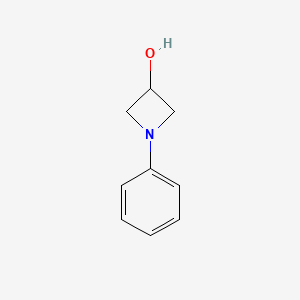

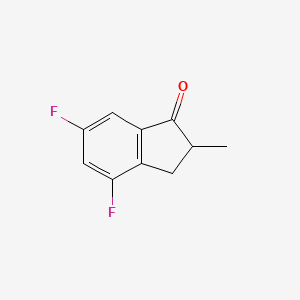

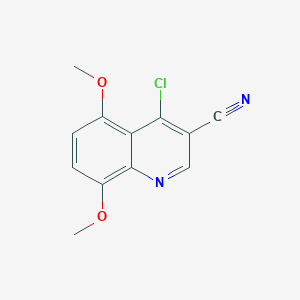

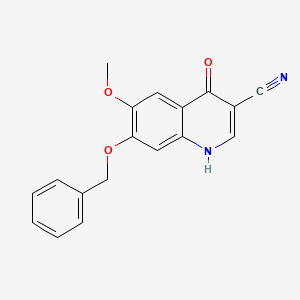

Molecular Structure Analysis

The molecular structure of arylboronic acid derivatives can be complex, as seen in the Schiff base compounds synthesized from 4-dimethylaminobenzaldehyde . These compounds exhibit trans configurations around the C=N double bonds and form various intermolecular hydrogen bonds, leading to layered or networked crystal structures. Similarly, the vibrational studies of 4-carboxy phenylboronic acid derivatives provide insights into the monomer, dimer, and trimer structures, highlighting the importance of intermolecular hydrogen bonding .

Chemical Reactions Analysis

Arylboronic acids are versatile in chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid acts as an effective catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . This demonstrates the potential of arylboronic acids in facilitating bond-forming reactions, which is essential for the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their molecular structure. For instance, the vibrational studies of 4-carboxy phenylboronic acid derivatives reveal characteristic frequencies that can be used to identify functionalized derivatives . The stability and reactivity of these compounds are also affected by the presence of substituents, as seen in the reactivity of a bis(amino)aryl gold(I) dimer towards alkyl halides .

Scientific Research Applications

Photodynamic Therapy

The novel 4-(N,N′-dimethylamino)phenyl substituted lutetium(III) acetate phthalocyanine and its quaternized derivative were synthesized using a Suzuki-Miyaura coupling reaction with 4-(N,N-dimethylamino)phenylboronic acid. These derivatives exhibit excellent water solubility and properties suitable for photodynamic therapy applications in cancer treatment (Al-Raqa et al., 2017).

Recognition of Hydrophilic Compounds

Self-assembled aggregates of a fluoroalkylated end-capped acrylamide oligomer can selectively recognize hydrophilic compounds including 3-aminophenylboronic acid, demonstrating its potential in transferring these compounds from aqueous to organic media (Sawada et al., 2000).

Stability Enhancement in Solid-Phase Synthesis

Derivatives of 4-[(Dimethylamino)methyl]phenylboronic acid have been synthesized to enhance the stability of phenylboranylidene groups as protecting groups in the solid-phase synthesis of nucleosides, which are critical in biochemical processes (Sekine et al., 2005).

Sensing and Capture of Picric Acid

A chemo-sensor synthesized by substituting N–H protons of a benzene derivative with methyl groups showed selective and remarkable fluorescence quenching in the presence of picric acid. This sensor illustrates the potential of this compound derivatives in selective sensing applications (Vishnoi et al., 2015).

Catalysis in Dehydrative Condensation

Arylboronic acids, including derivatives of this compound, cooperatively catalyze the dehydrative condensation reaction between carboxylic acids and amines. This catalytic process has practical applications in the synthesis of complex organic compounds (Ishihara & Lu, 2016).

Sugar Sensing in Biomedical Applications

Novel polymers incorporating this compound derivatives have shown potential in sensing sugars like fructose and glucose, especially in physiological pH conditions. This is critical for biomedical applications such as glucose monitoring (Okasaka & Kitano, 2010).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

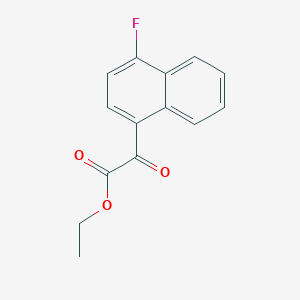

4-[(Dimethylamino)methyl]phenylboronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form biaryl compounds . The dimethylamino group in the compound may enhance its reactivity in these reactions due to its electron-donating properties .

Biochemical Pathways

The compound’s involvement in suzuki-miyaura coupling reactions suggests that it may influence pathways involving biaryl compounds .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

As a boronic acid derivative, it may exert its effects through its interactions with biological targets and participation in suzuki-miyaura coupling reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity in Suzuki-Miyaura coupling reactions can be influenced by factors such as temperature, pH, and the presence of a suitable base and palladium catalyst . Additionally, the compound’s stability may be affected by exposure to moisture .

properties

IUPAC Name |

[4-[(dimethylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWRYAVXFZBFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626339 | |

| Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70799-12-1 | |

| Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)